Methyl({[(2R)-piperidin-2-yl]methyl})amine
Description
Methyl({[(2R)-piperidin-2-yl]methyl})amine, systematically named [(2R)-2-piperidinylmethyl]methylamine, is a chiral piperidine derivative with the molecular formula C₇H₁₆N₂ (CAS: 111478-74-1; molecular weight: 128.22 g/mol) . The compound features a piperidine ring substituted with a methylamine group at the 2-position, retaining the (R)-configuration. Its structure is characterized by a six-membered piperidine ring with a secondary amine (–NH–) and a primary methylamine (–CH₂NH₂) group.
This compound serves as a versatile building block in medicinal chemistry, particularly for designing ligands targeting neurotransmitter receptors (e.g., muscarinic or adrenergic receptors) . Its stereochemistry and amine functionalities enable interactions with biological targets, making it relevant in drug discovery for neurological disorders.
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-methyl-1-[(2R)-piperidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
MGOVUZGBXAFMCY-SSDOTTSWSA-N |
Isomeric SMILES |
CNC[C@H]1CCCCN1 |
Canonical SMILES |
CNCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl({[(2R)-piperidin-2-yl]methyl})amine can be synthesized through several methods. One common approach involves the reductive amination of piperidine derivatives. For example, the reaction of glutaric dialdehyde with aniline derivatives in the presence of a ruthenium(II) catalyst can yield amine-substituted piperidines . Another method involves the hydrogenation of piperidine derivatives under specific conditions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl({[(2R)-piperidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl({[(2R)-piperidin-2-yl]methyl})amine is a chemical compound with potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery . This compound, also known by its IUPAC name (R)-N-methyl-1-(piperidin-2-yl)methanamine dihydrochloride, has a molecular formula of .
Scientific Research Applications
The applications of this compound in scientific research include:
- Pharmaceutical Research : This compound can be used as a building block in the synthesis of more complex molecules with potential pharmaceutical activity .
- Antitumor potential: Pyrazole derivatives, which can be synthesized using this compound, have demonstrated antitumor potential. Studies have shown the inhibition of cancer cell lines using pyrazole derivatives.
- Synthesis of Chemical Intermediates: this compound can be used as an intermediate in the synthesis of other chemical compounds .
As indicated by Sigma-Aldrich, this compound dihydrochloride is labeled with the following hazard and precautionary statements :
Mechanism of Action
The mechanism of action of Methyl({[(2R)-piperidin-2-yl]methyl})amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares the molecular features of methyl({[(2R)-piperidin-2-yl]methyl})amine with key analogues:
Key Observations:
- Alkyl Substitutions : Diethyl derivatives (e.g., diethyl[(piperidin-2-yl)methyl]amine) exhibit enhanced lipophilicity and receptor subtype selectivity (e.g., M2 muscarinic receptors) compared to the methyl-substituted parent compound .
- Functional Group Additions : Methylphenidate introduces a phenylacetate ester, enabling dopamine transporter (DAT) inhibition, a mechanism absent in simpler amine derivatives .
- Heterocyclic Modifications : Oxadiazole-containing analogues (e.g., ) demonstrate improved antibacterial activity due to enhanced steric and electronic properties .
This compound:
- Synthesized via reductive amination of (2R)-piperidine-2-carbaldehyde with methylamine, followed by chiral resolution .
- Alternative routes include coupling reactions using palladium catalysts (e.g., Buchwald-Hartwig amination) .
Analogues:
- Diethyl Derivatives : Prepared by alkylation of [(piperidin-2-yl)methyl]amine with diethyl halides under basic conditions .
- Methylphenidate: Synthesized via esterification of phenyl(piperidin-2-yl)acetic acid with methanol, requiring chiral resolution for the active (R,R)-isomer .
- Oxadiazole Derivatives : Formed through cyclization of thiosemicarbazides or via click chemistry .
This compound:
- Exhibits moderate affinity for muscarinic receptors but lacks subtype selectivity .
- Used as a precursor for optimizing pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Diethyl[(piperidin-2-yl)methyl]amine:
- Displays nanomolar potency at M2 receptors (IC₅₀: ~10 nM), attributed to diethyl groups enhancing hydrophobic interactions in receptor pockets .
Methylphenidate:
- Binds to DAT with Ki ~100 nM, increasing synaptic dopamine levels .
- Clinical dosage: 10–60 mg/day; side effects include insomnia and hypertension .
Oxadiazole Analogues:
Biological Activity
Methyl({[(2R)-piperidin-2-yl]methyl})amine, also known as methyl piperidin-2-ylmethylamine, is a compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is a six-membered nitrogen-containing ring. The specific stereochemistry at the 2-position of the piperidine ring contributes to its unique biological activity. The compound's chemical formula is , and it exists as a dihydrochloride salt in many studies, enhancing its solubility and bioavailability.
Research indicates that this compound interacts with various enzymes and receptors, potentially acting as an inhibitor or modulator. It has been shown to influence several biochemical pathways, particularly those related to neurological functions and cancer treatment.
Key Interactions
- Receptor Modulation : The compound may modulate signaling pathways by binding to specific receptors, affecting physiological processes such as neurotransmission and cell proliferation.
- Enzyme Inhibition : It has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, which could be pivotal in therapeutic applications.
Neurological Disorders
This compound has been investigated for its effects on neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as depression and anxiety. Studies have shown that it can enhance neurotransmitter levels in the brain, thereby improving mood and cognitive functions.
Cancer Research
The compound has also been explored for its anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including colon cancer cells .
- Mechanistic Insights : It has been reported to affect microtubule dynamics, which is crucial for cell division, thereby sensitizing cancer cells to apoptosis-inducing agents .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Piperidine | Six-membered ring | Parent structure without additional functional groups |
| N-methylpiperidine | Piperidine derivative | Contains a methyl group on nitrogen |
| N-methyl-2-pyrrolidone | Five-membered ring | Similar reactivity but different ring structure |
| This compound | Piperidine derivative | Specific substitution pattern enhances biological activity |
Case Studies
- Cancer Cell Sensitization : A study demonstrated that this compound significantly increased the sensitivity of colon cancer cells to apoptotic ligands, with an effective dose (ED50) around 115 nM .
- Neurotransmitter Modulation : In animal models, administration of this compound resulted in elevated levels of serotonin and norepinephrine, suggesting potential antidepressant effects.
- Toxicity and Safety Profiles : Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a favorable safety profile at therapeutic doses .
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methyl (δ 2.2–2.4 ppm) and piperidine protons (δ 1.5–3.0 ppm). Chiral shift reagents (e.g., Eu(hfc)₃) confirm enantiopurity .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For analogous piperidine derivatives, intermolecular N–H···N interactions stabilize crystal packing .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 156.23 g/mol) and fragments (e.g., m/z 84 for piperidinyl moiety).
What reaction pathways dominate under oxidative or reductive conditions for this compound?
Q. Methodological Answer :
- Oxidation : With KMnO₄/H₂O₂, the secondary amine forms a nitroxide radical (observed in similar amines ). Monitor via EPR spectroscopy.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) may reduce the piperidine ring, but steric hindrance from the methyl group limits reactivity.
- Substitution : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, useful in ionic liquids ().
Q. Methodological Answer :
- DFT calculations : B3LYP/6-31G* models predict staggered conformers (lowest energy) with methyl anti to the piperidine lone pair ().
- MD simulations : Adsorption on kaolinite surfaces (Si-O vs. Al-OH) shows stronger binding via amine-Al interactions (ΔE = -45 kcal/mol ).
What catalytic or coordination chemistry applications exist for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
